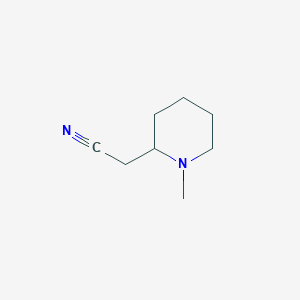
4-Chloro-3,3-dimethyl-4-oxobutyl Acetate
Descripción general
Descripción
4-Chloro-3,3-dimethyl-4-oxobutyl acetate (CDMOBA) is a chemical compound that has been extensively studied for its potential applications in scientific research. CDMOBA is a type of ketone ester that is known to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate is not fully understood, but it is believed to work by increasing the production of ketones in the body. Ketones are a type of molecule that is produced when the body breaks down fat for energy. 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate is thought to increase the production of ketones by inhibiting the enzyme succinyl-CoA:3-ketoacid CoA transferase, which is involved in the breakdown of ketones.
Biochemical and Physiological Effects:
4-Chloro-3,3-dimethyl-4-oxobutyl Acetate has been shown to have a wide range of biochemical and physiological effects, including increased energy production, improved cognitive function, and reduced inflammation. 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate has also been found to increase the production of the neurotransmitter GABA, which is involved in the regulation of anxiety and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate in lab experiments is its ability to increase energy production and improve cognitive function, which can be beneficial for a wide range of research applications. However, one limitation of using 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate is its potential toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate, including further investigation of its mechanism of action, exploration of its potential therapeutic uses in humans, and development of new synthetic methods for producing the compound. Additionally, research could focus on the potential use of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate in combination with other compounds to enhance its effects and reduce potential side effects.
Aplicaciones Científicas De Investigación
4-Chloro-3,3-dimethyl-4-oxobutyl Acetate has been studied for its potential applications in a variety of scientific research fields, including neuroscience, metabolism, and aging. In neuroscience, 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate has been shown to improve cognitive function and reduce the negative effects of traumatic brain injury. In metabolism research, 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate has been found to increase energy production and improve exercise performance. In aging research, 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate has been shown to increase lifespan and improve overall health in animal models.
Propiedades
IUPAC Name |
(4-chloro-3,3-dimethyl-4-oxobutyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-6(10)12-5-4-8(2,3)7(9)11/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUKLESGHZYISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(C)(C)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Hydrazino-5,6-dihydrobenzo[h]cinnoline](/img/structure/B3345609.png)






